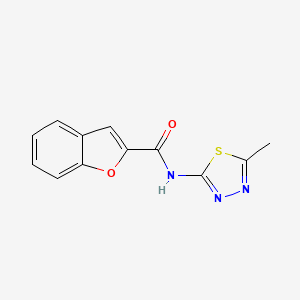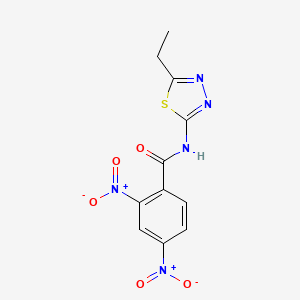![molecular formula C18H16N2 B11106254 N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B11106254.png)
N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core with a phenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine typically involves multi-step organic reactions. One common method is the three-component condensation reaction, which includes naphthalen-2-amine or naphthalene-1,5-diamine, substituted benzaldehydes, and cyclopentane-1,3-dione. This reaction proceeds through the intermediate formation of unstable arylaminoketoenol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated cyclopenta[b]quinoline derivatives.
Scientific Research Applications
N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine exerts its effects involves the inhibition of tyrosine kinases. Tyrosine kinases are enzymes that play a crucial role in signal transduction pathways, and their inhibition can disrupt various cellular processes, including cell growth and differentiation . This makes the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown promising results in inhibiting tyrosine kinases, making it a valuable compound for further research in medicinal chemistry.
Properties
Molecular Formula |
C18H16N2 |
|---|---|
Molecular Weight |
260.3 g/mol |
IUPAC Name |
N-phenyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C18H16N2/c1-2-7-13(8-3-1)19-18-14-9-4-5-11-16(14)20-17-12-6-10-15(17)18/h1-5,7-9,11H,6,10,12H2,(H,19,20) |
InChI Key |
VBSXUVLVWVBGPW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C3N=C2C1)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}-2-hydroxybenzoic acid](/img/structure/B11106172.png)
![3-[(E)-2-(1-Adamantylcarbonyl)hydrazono]-N~1~-propylbutanamide](/img/structure/B11106178.png)
![N-{(1E)-1-(1,3-benzodioxol-5-yl)-3-[(2E)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11106195.png)

![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)-4-methoxybenzamide](/img/structure/B11106204.png)
![methyl 2-{4-[(2-methylpropoxy)carbonyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11106214.png)
![(5Z)-5-(4-bromobenzylidene)-7-methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11106227.png)
![2-[4-(Methylsulfanyl)phenyl]-4-(4-{4-[2-[4-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)-1H-imidazol-5-YL]phenoxy}phenyl)-5-(4-nitrophenyl)-1H-imidazole](/img/structure/B11106234.png)
![N',N''-[(2-methoxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]bis(3-nitrobenzohydrazide)](/img/structure/B11106235.png)
![4-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B11106239.png)
![N-(1-{N'-[(1E)-1-(2-Hydroxyphenyl)ethylidene]hydrazinecarbonyl}ethyl)-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B11106250.png)
![N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidene]-3-hydroxy-4-iodobenzohydrazide](/img/structure/B11106261.png)
![2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B11106264.png)

